Tantalum pentachloride

Descripción general

Descripción

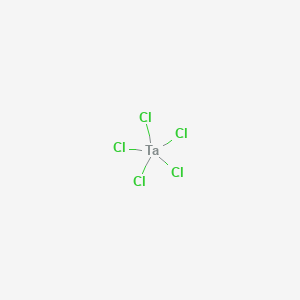

Tantalum pentachloride is an inorganic compound with the chemical formula TaCl₅. It appears as a white powder and is widely used as a starting material in tantalum chemistry. This compound is known for its reactivity and is commonly employed in various chemical processes and industrial applications .

Métodos De Preparación

Tantalum pentachloride can be synthesized through several methods:

Direct Chlorination: This method involves reacting powdered metallic tantalum with chlorine gas at temperatures between 170 and 250 degrees Celsius.

Reaction with Thionyl Chloride: This compound can also be prepared by reacting tantalum pentoxide with thionyl chloride at 240 degrees Celsius.

Análisis De Reacciones Químicas

Adduct Formation with Lewis Bases

TaCl₅ exhibits strong electrophilicity, forming stable complexes with various electron donors ( ):

| Lewis Base | Product Formed | Conditions | Notes |

|---|---|---|---|

| Ethers (R₂O) | TaCl₅(OR₂) | Room temperature | Neutral adducts with 1:1 stoichiometry |

| OPCl₃ | [TaCl₅(OPCl₃)] | Ambient | Oxygen-bound coordination |

| PCl₅ | [PCl₄⁺][TaCl₆⁻] | Room temperature | Chloride donor-acceptor system |

| Tertiary amines (R₃N) | [TaCl₅(NR₃)₂] | Anhydrous solvent | Crystalline complexes |

These adducts are pivotal in catalysis and precursor synthesis. For example, TaCl₅·OPCl₃ serves as a stabilized intermediate in chloride substitution reactions .

Chloride Displacement and Hydrolysis

TaCl₅ undergoes sequential hydrolysis and ligand exchange reactions:

Hydrolysis Pathway

Alcoholysis

With ethanol and HCl acceptors (e.g., NH₃):

Full chloride displacement occurs under basic conditions .

Reactions with Oxygen Donors

TaCl₅ reacts with oxygen-containing compounds to form alkoxy/aryloxy derivatives:

| Reactant | Product | Conditions |

|---|---|---|

| Lithium methoxide | Ta(OMe)₄Cl | Anhydrous MeOH |

| Triphenylphosphine oxide | TaOCl₃(OPPh₃)ₓ | Room temperature |

These reactions proceed via HCl elimination and are critical for synthesizing Ta-based catalysts .

Thermal Decomposition and Coating Deposition

At high temperatures (1720 K) under vacuum, TaCl₅ dissociates to deposit metallic tantalum coatings :

| Mass Flow of TaCl₅ (g/h) | Tantalum Yield (%) | Deposition Rate (μm/h) |

|---|---|---|

| 3 | 17 | 0.12 |

| 11 | 10 | 0.08 |

The inverse relationship between mass flow and yield aligns with Le Chatelier’s principle, as increased TaCl₅ partial pressure suppresses dissociation .

Aplicaciones Científicas De Investigación

Introduction to Tantalum Pentachloride

This compound, chemically represented as TaCl5, is a chlorine-rich compound that has garnered significant interest in various scientific and industrial fields due to its unique properties. This compound is primarily synthesized by reacting tantalum with excess chlorine, resulting in a colorless crystalline solid that exhibits high reactivity and vapor pressure. Its applications span across electronics, catalysis, and medical devices, showcasing its versatility and importance in modern technology.

Electronics Industry

Tantalum Capacitors

One of the most significant applications of this compound is in the production of tantalum capacitors. These capacitors are essential components in electronic devices such as smartphones, tablets, and laptops. This compound serves as a precursor for synthesizing tantalum oxide films, which act as dielectrics in these capacitors. The advantages of tantalum capacitors include:

- High capacitance : Suitable for compact electronic devices.

- Reliability : Long operational life under varying conditions.

- Stability : Excellent performance over a wide temperature range .

Catalysis

Chemical Reactions

this compound functions as a Lewis acid catalyst in various organic and inorganic reactions. It facilitates:

- Esterification : A process where an alcohol reacts with an acid to form an ester.

- Friedel-Crafts reactions : Including acylation and alkylation, which are crucial for synthesizing complex organic molecules.

- Polymerization processes : Particularly in the production of polyethylene and polypropylene, enhancing the efficiency and control of reactions .

Medical Applications

Biocompatibility and Imaging

In the medical field, this compound is utilized due to its high radiodensity and biocompatibility. Applications include:

- X-ray contrast agents : Providing clear imaging of anatomical structures such as blood vessels.

- Implants : Used in pacemakers and orthopedic devices due to its corrosion resistance and compatibility with human tissue .

Advanced Coatings and Thin Films

This compound is vital in producing tantalum thin films through chemical vapor deposition (CVD) techniques. These films are used for:

- Semiconductor manufacturing : Providing conductive or protective layers for microprocessors and memory chips.

- High refractive index glasses : Important for optical applications and display technologies .

Nanoparticle Synthesis

Recent advancements have highlighted the use of this compound in synthesizing tantalum-based nanoparticles (TaNPs). These nanoparticles are emerging tools in cancer management due to their:

- Excellent biocompatibility : Suitable for biomedical applications.

- Photothermal therapy capabilities : Allowing targeted treatment of tumors while minimizing damage to surrounding tissues .

Case Study 1: Tantalum Capacitors in Consumer Electronics

A study highlighted the integration of tantalum capacitors in consumer electronics, emphasizing their reliability and performance under stress conditions. The research demonstrated that devices utilizing these capacitors exhibited fewer failures compared to those using alternative materials.

Case Study 2: Medical Imaging Innovations

Research conducted on the application of this compound as a contrast agent showed improved imaging quality in X-ray procedures. The study concluded that patients receiving this contrast agent experienced clearer diagnostic images, facilitating better clinical decisions.

Mecanismo De Acción

Tantalum pentachloride exerts its effects primarily through its electrophilic nature. It behaves similarly to a Friedel-Crafts catalyst, facilitating various chemical reactions by forming adducts with Lewis bases. This property makes it a valuable reagent in organic synthesis and material science .

Comparación Con Compuestos Similares

Tantalum pentachloride can be compared with other halides of tantalum and similar compounds:

Tantalum Pentafluoride (TaF₅): Similar to this compound, it is used in various chemical processes but differs in its reactivity and applications.

Tantalum Tribromide (TaBr₃): Another halide of tantalum, used in different contexts due to its unique properties.

Niobium Pentachloride (NbCl₅): This compound is similar in structure and reactivity to this compound but is used in different applications due to the differences in the properties of niobium and tantalum.

This compound stands out due to its specific reactivity and the unique applications it finds in catalysis, material science, and electronics.

Actividad Biológica

Tantalum pentachloride (TaCl₅) is a compound of tantalum that has garnered interest in various fields, including materials science and biomedicine. This article explores the biological activity of this compound, focusing on its antibacterial properties, potential applications in biocompatibility, and its interactions with biological systems.

Overview of this compound

This compound is a chemical compound characterized by its high reactivity and ability to form complexes. It hydrolyzes readily to form tantalum oxychloride and eventually tantalum pentoxide, which are more stable forms in aqueous environments . Its unique properties make it suitable for various applications, including as a catalyst in chemical reactions and as a coating material in biomedical devices.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of tantalum-based materials, particularly tantalum nanofilms. These nanofilms have demonstrated significant biocompatibility and antimicrobial activity. The mechanism behind this activity appears to be linked to the enhancement of local innate immunity, which aids in combating bacterial infections. For instance, a study showed that tantalum nanofilms could enhance neutrophil activity, leading to improved bacterial clearance in vivo .

Case Study: Tantalum Nanofilms

A notable case study involved the application of tantalum nanofilms on surfaces intended for medical implants. The results indicated:

- Enhanced Antimicrobial Activity : The nanofilms exhibited a reduction in bacterial colonization.

- Biocompatibility : They supported cell adhesion and proliferation, indicating potential for use in implantable devices.

- Mechanism of Action : The antibacterial effect was attributed to the release of reactive oxygen species (ROS), which are known to damage bacterial cell membranes .

Interaction with Biological Systems

The interaction of this compound with biological systems is complex and not fully understood. However, several studies suggest that it may influence cellular behavior:

- Cell Adhesion : Tantalum surfaces have been shown to promote the adhesion of both bacterial and mammalian cells, which is crucial for the integration of implants into biological tissues .

- Stem Cell Behavior : Research indicates that ordered tantalum nanotopographies can modulate the behavior of human mesenchymal stem cells, suggesting that tantalum-based materials could be engineered for specific tissue engineering applications .

Toxicological Considerations

While this compound shows promise in various applications, its toxicity profile must be considered. The compound can be hazardous due to its potential to release chlorine gas upon hydrolysis, which poses risks during handling and application. Studies have suggested that careful management of exposure levels is essential when using this compound in biomedical contexts .

Summary Table of Biological Activities

| Activity | Observation |

|---|---|

| Antibacterial Effect | Significant reduction in bacterial colonization on tantalum-coated surfaces |

| Biocompatibility | Supports mammalian cell adhesion and proliferation |

| Modulation of Immune Response | Enhances local innate immunity through neutrophil activation |

| Toxicity Concerns | Potential release of chlorine gas; requires careful handling |

Propiedades

IUPAC Name |

pentachlorotantalum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5ClH.Ta/h5*1H;/q;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIMLTQPLAGXMX-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ta](Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TaCl5, Cl5Ta | |

| Record name | tantalum(V) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tantalum(V)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064780 | |

| Record name | Tantalum chloride (TaCl5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light yellow solid; [Merck Index] White to pale yellow crystals or powder; [Alfa Aesar MSDS] | |

| Record name | Tantalum pentachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7721-01-9 | |

| Record name | Tantalum pentachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7721-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tantalum pentachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007721019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalum chloride (TaCl5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tantalum chloride (TaCl5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tantalum pentachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of tantalum pentachloride?

A1: The molecular formula of this compound is TaCl5, and its molecular weight is 358.21 g/mol.

Q2: What is the structure of this compound in the solid state?

A2: In the solid state, this compound exists as a dimer, (TaCl5)2, with two chlorine atoms bridging the two tantalum centers. [] Each tantalum atom adopts a distorted octahedral geometry. []

Q3: What spectroscopic techniques are commonly used to characterize this compound?

A3: Several spectroscopic techniques can be employed for the characterization of TaCl5. These include:

- Raman Spectroscopy: Provides information about the vibrational modes of molecules, helpful in identifying TaCl5 and studying its behavior in different chemical environments. []

- 35Cl Nuclear Quadrupole Resonance (NQR): Offers insights into the electronic environment around the chlorine atoms in TaCl5, aiding in understanding its bonding characteristics. []

- Infrared (IR) Spectroscopy: Useful for identifying functional groups and studying the coordination of ligands to the tantalum center. [, , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 31P): Helpful in characterizing TaCl5 complexes with organic ligands, providing information about the structure and bonding in these complexes. [, , ]

Q4: Is this compound stable in air?

A5: TaCl5 is highly moisture-sensitive and readily hydrolyzes in air to form tantalum oxide and hydrogen chloride. [, ] It should be handled under an inert atmosphere using standard Schlenk techniques or a glovebox.

Q5: What happens when this compound is heated?

A6: Upon heating, this compound sublimes but can also undergo thermal decomposition. [] The decomposition products depend on the conditions but may include tantalum nitride (TaN) or tantalum oxychloride (TaOCl3). [, ]

Q6: Can this compound act as a catalyst?

A7: Yes, TaCl5 can function as a Lewis acid catalyst in various organic reactions. [, ]

Q7: What type of reactions can be catalyzed by this compound?

A7: TaCl5 can catalyze a range of reactions, including:

- Acylation Reactions: TaCl5 can act as an efficient catalyst for the acylation of alcohols, phenols, and amines. []

- Polymerization Reactions: It can initiate the polymerization of alkynes, yielding polymers with varying configurations. [, ]

Q8: How does this compound promote these reactions?

A8: TaCl5 acts as a Lewis acid, accepting electron pairs from reactants, thereby activating them towards further reactions.

Q9: How is this compound used in the synthesis of tantalum nitride (TaN) thin films?

A10: TaCl5 serves as a precursor in chemical vapor deposition (CVD) processes for the production of TaN thin films. [, , , ] It reacts with nitrogen-containing precursors like ammonia or hexamethyldisilazane at elevated temperatures, leading to the deposition of TaN films. [, ]

Q10: What are the advantages of using this compound in TaN thin film synthesis?

A10: TaCl5 offers several advantages as a precursor for TaN:

- High Volatility: Allows for efficient transport in the gas phase during CVD. []

- Clean Decomposition: Decomposes cleanly at relatively low temperatures, yielding high-purity TaN films. []

Q11: Are there alternative methods for synthesizing tantalum nitride using this compound?

A11: Yes, alternative methods for TaN synthesis using TaCl5 include:

- Plasma Enhanced Chemical Vapor Deposition (PECVD): Utilizes plasma to enhance the reactivity of TaCl5, allowing for deposition at lower temperatures. []

- Atomic Layer Deposition (ALD): Enables the deposition of highly conformal and uniform TaN films with precise thickness control. []

Q12: How does this compound react with primary amines?

A13: TaCl5 reacts with primary amines to give imido complexes. [, ] The structure of the resulting complex depends on the steric bulk of the amine used. [, ]

Q13: What types of complexes can this compound form?

A13: TaCl5 can form a diverse range of complexes, including:

- Imido Complexes: Containing a Ta=N double bond, often formed by reactions with primary amines. [, ]

- Amido Complexes: Containing a Ta-N single bond, typically formed by reactions with secondary amines. []

- Phosphine Oxide Complexes: Formed by coordination of phosphine oxide ligands to the tantalum center. []

- Alkyne Complexes: Formed by coordination of alkynes to the tantalum center, exhibiting interesting bonding characteristics. []

- Halo Complexes: Formed by reaction with alkali metal halides, resulting in anionic complexes like TaCl6-. [, , ]

Q14: How do the ligands influence the properties of the resulting tantalum complexes?

A14: Ligands play a crucial role in dictating the properties of tantalum complexes by:

- Influencing the coordination geometry around the tantalum center. [, ]

- Modulating the reactivity of the complex. []

- Dictating the solubility and stability of the complex in different solvents. []

Q15: What safety precautions should be taken when handling this compound?

A15: TaCl5 requires careful handling due to its reactivity:

Q16: What is the environmental impact of this compound?

A16: While specific studies on the environmental impact of TaCl5 might be limited, it's crucial to consider:

- Tantalum Mining: The extraction of tantalum ore, the primary source of tantalum, can have significant environmental consequences. []

Q17: Are there any efforts to develop sustainable practices for this compound production and use?

A17: Research into more sustainable practices for tantalum compounds is ongoing and includes:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.